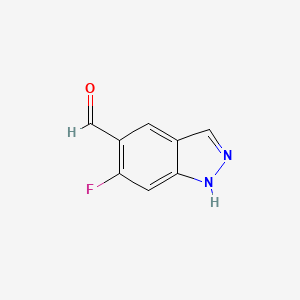
(6-溴-2-甲基喹啉-4-基)甲醇
描述
(6-Bromo-2-methylquinolin-4-yl)methanol is an organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
科学研究应用
(6-Bromo-2-methylquinolin-4-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
Quinoline derivatives, which include (6-Bromo-2-methylquinolin-4-yl)methanol, have been found to exhibit a broad range of biological activities . They are often used in the development of new drugs, including kinase inhibitors . .
Mode of Action
Quinoline derivatives often interact with their targets through the formation of covalent bonds, hydrogen bonds, or hydrophobic interactions .
Biochemical Pathways
Without specific information on (6-Bromo-2-methylquinolin-4-yl)methanol, it’s difficult to say which biochemical pathways it might affect. Quinoline derivatives have been found to affect a variety of pathways, depending on their specific structure and target .
生化分析
Biochemical Properties
(6-Bromo-2-methylquinolin-4-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain tyrosine kinases, which are enzymes that catalyze the transfer of a phosphate group from ATP to a tyrosine residue in a protein . This inhibition can affect various signaling pathways within the cell, leading to changes in cellular functions.
Cellular Effects
The effects of (6-Bromo-2-methylquinolin-4-yl)methanol on different cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cancer cell lines, this compound has demonstrated cytotoxic effects, leading to reduced cell viability . Additionally, it can modulate the expression of genes involved in cell proliferation and apoptosis, thereby affecting cell growth and survival.
Molecular Mechanism
At the molecular level, (6-Bromo-2-methylquinolin-4-yl)methanol exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. One of the primary mechanisms is the inhibition of tyrosine kinases, which disrupts downstream signaling pathways involved in cell growth and differentiation . This compound can also induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (6-Bromo-2-methylquinolin-4-yl)methanol can vary over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but prolonged exposure can lead to its degradation, reducing its efficacy . Long-term studies in vitro and in vivo have indicated that continuous exposure to this compound can result in sustained changes in cellular behavior, including altered cell proliferation and apoptosis rates.
Dosage Effects in Animal Models
The effects of (6-Bromo-2-methylquinolin-4-yl)methanol in animal models are dose-dependent. At lower doses, it may exhibit therapeutic effects, such as inhibiting tumor growth in cancer models . At higher doses, it can cause toxic or adverse effects, including damage to normal tissues and organs. Threshold effects have been observed, where a specific dosage is required to achieve the desired therapeutic outcome without causing significant toxicity.
Metabolic Pathways
(6-Bromo-2-methylquinolin-4-yl)methanol is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can affect metabolic flux and alter the levels of certain metabolites, influencing overall cellular metabolism . Understanding these pathways is crucial for optimizing its use in therapeutic applications and minimizing potential side effects.
Transport and Distribution
The transport and distribution of (6-Bromo-2-methylquinolin-4-yl)methanol within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . The compound’s distribution can influence its efficacy and toxicity, as well as its ability to reach target sites within the body.
Subcellular Localization
(6-Bromo-2-methylquinolin-4-yl)methanol exhibits specific subcellular localization patterns, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with target biomolecules and the subsequent modulation of cellular processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-2-methylquinolin-4-yl)methanol typically involves the following steps:
Bromination: The starting material, 2-methylquinoline, undergoes bromination at the 6th position using bromine or a brominating agent such as N-bromosuccinimide in the presence of a catalyst.
Formylation: The brominated product is then subjected to formylation at the 4th position using a formylating agent like paraformaldehyde under acidic conditions.
Reduction: The formylated intermediate is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of (6-Bromo-2-methylquinolin-4-yl)methanol follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(6-Bromo-2-methylquinolin-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be further reduced to the corresponding quinoline derivative using reducing agents.
Substitution: The bromine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: (6-Bromo-2-methylquinolin-4-yl)formaldehyde or (6-Bromo-2-methylquinolin-4-yl)carboxylic acid.
Reduction: 2-Methylquinoline.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
相似化合物的比较
Similar Compounds
6-Bromo-2-methylquinoline: Lacks the hydroxymethyl group at the 4th position.
2-Methylquinoline: Lacks both the bromine atom and the hydroxymethyl group.
4-Hydroxy-2-methylquinoline: Contains a hydroxyl group instead of a hydroxymethyl group at the 4th position.
Uniqueness
(6-Bromo-2-methylquinolin-4-yl)methanol is unique due to the presence of both the bromine atom and the hydroxymethyl group, which confer distinct chemical reactivity and biological activity
属性
IUPAC Name |
(6-bromo-2-methylquinolin-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO/c1-7-4-8(6-14)10-5-9(12)2-3-11(10)13-7/h2-5,14H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHJCFVXVOSXMJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60697697 | |
| Record name | (6-Bromo-2-methylquinolin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60697697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885279-63-0 | |
| Record name | 6-Bromo-2-methyl-4-quinolinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885279-63-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (6-Bromo-2-methylquinolin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60697697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



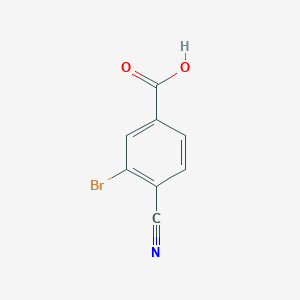
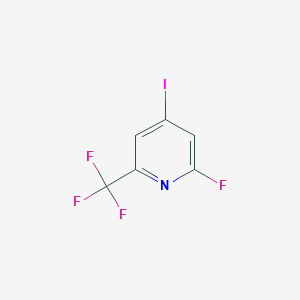
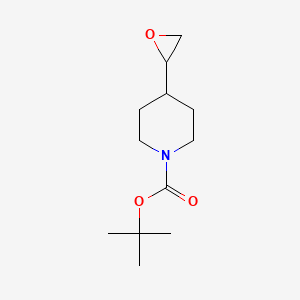
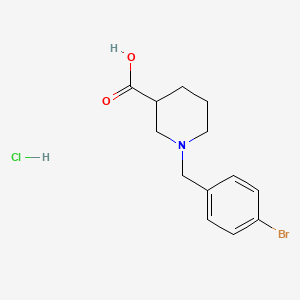
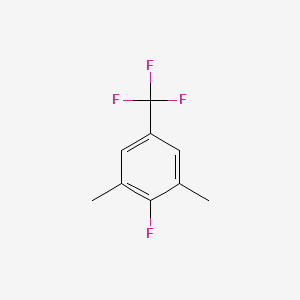

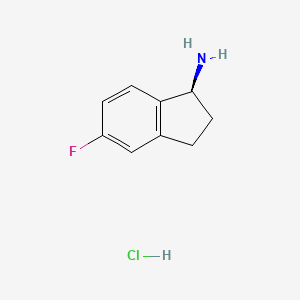


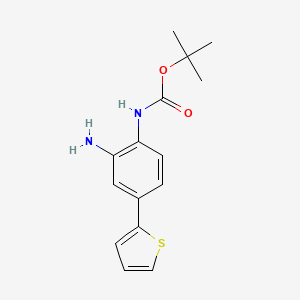
![1-(4-Chlorophenyl)-3-[3-(difluoromethoxy)phenyl]urea](/img/structure/B1442179.png)
![2-Methyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid](/img/structure/B1442180.png)
